N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, commonly known as EPO-018, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis. EPO-018 is commonly used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body.
Mechanism of Action
EPO-018 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, causing a range of physiological and biochemical effects. It has been shown to have both agonist and antagonist properties, depending on the specific receptor and cellular context. EPO-018 has been shown to activate the CB1 receptor in a similar manner to N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
EPO-018 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and decreased locomotor activity. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a range of medical conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPO-018 in scientific research is its high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation is that it has not been extensively studied in humans, and its long-term effects on the body are not well understood.
Future Directions
There are many potential future directions for research on EPO-018 and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and fewer side effects. Another area of interest is the study of the endocannabinoid system in different disease states, such as chronic pain, epilepsy, and cancer. Overall, EPO-018 and other synthetic cannabinoids have the potential to provide valuable insights into the complex interactions between the endocannabinoid system and the body, and may ultimately lead to the development of new treatments for a range of medical conditions.
Synthesis Methods
EPO-018 can be synthesized using a multistep process that involves the reaction of 2-phenylacetonitrile with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid, followed by reduction and acetylation. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
EPO-018 is commonly used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for mediating the effects of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide and other cannabinoids.
properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-10-6-7-11-15(14)19-17(22)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUCHUAMPJNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.